molecular formula C11H22O2 B13808898 4-Hexyl-2,2-dimethyl-1,3-dioxolane CAS No. 79413-15-3

4-Hexyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13808898
CAS No.: 79413-15-3
M. Wt: 186.29 g/mol
InChI Key: MUILHUKUEHILTA-UHFFFAOYSA-N
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Description

4-Hexyl-2,2-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a hexyl group attached to the dioxolane ring, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexyl-2,2-dimethyl-1,3-dioxolane can be synthesized through the condensation reaction of hexanal with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of activated carbon as a catalyst has been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The hexyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Hexanoic acid or hexanone.

    Reduction: 2,2-dimethyl-1,3-propanediol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Hexyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxymethyl group instead of a hexyl group.

    4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane: Another similar compound with a hydroxymethyl group.

    2,2-Dimethyl-1,3-dioxolan-4-one: A structurally related compound with a ketone group.

Uniqueness

4-Hexyl-2,2-dimethyl-1,3-dioxolane is unique due to its hexyl group, which imparts distinct physicochemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable for specific applications where the hexyl group plays a crucial role in the compound’s functionality .

Properties

CAS No.

79413-15-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-hexyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-10-9-12-11(2,3)13-10/h10H,4-9H2,1-3H3

InChI Key

MUILHUKUEHILTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(O1)(C)C

Origin of Product

United States

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